molecular formula C10H12N4S B15188291 (E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide CAS No. 174502-94-4

(E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide

Cat. No.: B15188291
CAS No.: 174502-94-4
M. Wt: 220.30 g/mol
InChI Key: KDXQTYCVIGZFHO-VDXACTLNSA-N
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Description

(E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinecarbothioamide core with a pyridinyl group, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide typically involves the condensation of 3-pyridinecarboxaldehyde with 1-methyl-2-propenylidenehydrazinecarbothioamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role as an organocatalyst in organic transformations.

    Thiourea derivatives: Commonly used in various chemical reactions and as intermediates in the synthesis of pharmaceuticals.

Uniqueness

(E,E)-2-(1-Methyl-3-(3-pyridinyl)-2-propenylidene)hydrazinecarbothioamide stands out due to its unique combination of a hydrazinecarbothioamide core and a pyridinyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

174502-94-4

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

[(E)-[(E)-4-pyridin-3-ylbut-3-en-2-ylidene]amino]thiourea

InChI

InChI=1S/C10H12N4S/c1-8(13-14-10(11)15)4-5-9-3-2-6-12-7-9/h2-7H,1H3,(H3,11,14,15)/b5-4+,13-8+

InChI Key

KDXQTYCVIGZFHO-VDXACTLNSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/C=C/C1=CN=CC=C1

Canonical SMILES

CC(=NNC(=S)N)C=CC1=CN=CC=C1

Origin of Product

United States

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